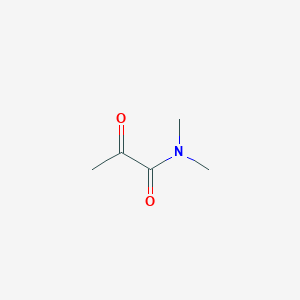

N,N-dimethyl-2-oxopropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2-oxopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-4(7)5(8)6(2)3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKHZEVHQJZTNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N,N-dimethyl-2-oxopropanamide

Foreword: The α-Keto Amide Moiety as a Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain structural motifs consistently emerge as cornerstones of pharmacologically active molecules. The α-keto amide functionality is a prime example of such a "privileged scaffold."[1][2][3] Its unique electronic and steric properties, characterized by two adjacent carbonyl groups, render it a versatile pharmacophore capable of engaging in a variety of interactions with biological targets. The inherent reactivity of the α-keto group, coupled with the stability and hydrogen-bonding capabilities of the amide, allows for the design of potent and selective inhibitors for a range of enzymes, including proteases and kinases.[1] This guide provides a comprehensive overview of the synthesis and characterization of a representative α-keto amide, N,N-dimethyl-2-oxopropanamide, offering both theoretical insights and practical, field-proven protocols for researchers in drug development and the broader scientific community.

Synthesis of this compound: A Guided Protocol

The synthesis of this compound is most effectively achieved through the coupling of pyruvic acid with dimethylamine. This transformation requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine. While various coupling reagents are available, this guide will focus on the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent known for its rapid reaction times and ability to minimize side reactions.[4]

Synthetic Pathway Overview

The reaction proceeds via the activation of pyruvic acid with HATU in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form an active ester intermediate. This intermediate is then readily attacked by dimethylamine to yield the desired this compound.

Sources

"physicochemical properties of N,N-dimethyl-2-oxopropanamide"

An In-Depth Technical Guide to the Physicochemical Properties of N,N-dimethyl-2-oxopropanamide

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and handling of this compound (CAS No: 19432-30-5). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical data with practical, field-proven insights into its analysis and application. We delve into the causality behind experimental choices for characterization and present self-validating protocols to ensure scientific integrity.

Introduction and Strategic Importance

This compound, also known as N,N-dimethylpyruvamide, is a bifunctional organic molecule featuring both an α-keto group and a tertiary amide. This unique structural arrangement makes it a valuable intermediate in synthetic chemistry. The amide moiety is a cornerstone of many active pharmaceutical ingredients (APIs), providing metabolic stability and specific hydrogen bonding capabilities. The adjacent ketone offers a reactive handle for a variety of chemical transformations, including nucleophilic additions and condensations.

A thorough understanding of its physicochemical properties is not merely academic; it is a prerequisite for its effective use in reaction design, process scale-up, formulation, and quality control. For instance, solubility data dictates solvent selection for synthesis and purification, while spectroscopic profiles are essential for reaction monitoring and final product verification.

Core Physicochemical Properties

The fundamental properties of a compound govern its behavior in both chemical and biological systems. For this compound, these have been determined through a combination of experimental measurements and computational predictions.

| Property | Value | Source & Comments |

| IUPAC Name | This compound | [1] |

| CAS Number | 19432-30-5 | [2][3] |

| Molecular Formula | C₅H₉NO₂ | [1] |

| Molecular Weight | 115.13 g/mol | [1][2] |

| Physical Form | Liquid | [2] |

| Melting Point | 20.44 °C (Predicted) | [4] |

| Boiling Point | 200.88 °C (Predicted) | [4] |

| Density | ~1.022 g/cm³ (Predicted) | [5] |

| Water Solubility | 143,753 mg/L (Predicted) | [4] |

| LogP (XLogP3) | -0.4 | [1] |

Expert Insight: The predicted high water solubility and negative LogP value are critical indicators for drug development.[1][4] A negative LogP suggests the compound is hydrophilic, which has significant implications for its absorption, distribution, metabolism, and excretion (ADME) profile if it were part of a larger drug molecule. This hydrophilicity is attributed to the polar ketone and amide functional groups, which can engage in hydrogen bonding with water.

Analytical Characterization: A Self-Validating Approach

Accurate characterization is the bedrock of chemical research. The following section outlines not just the data, but the rationale behind the selection of analytical techniques for this compound, ensuring a trustworthy and reproducible analytical workflow.

Structural Confirmation and Purity Assessment

A multi-pronged approach combining mass spectrometry, NMR, and chromatography is essential for unambiguous structural confirmation and purity assessment.

A. Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight and elemental composition.

-

Methodology Rationale: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.[6] LC-MS is particularly versatile for non-volatile or thermally sensitive compounds. Electrospray ionization (ESI) in positive mode would be the method of choice, as the amide nitrogen can be readily protonated to form the [M+H]⁺ ion.

-

Expected Result: A prominent peak at m/z 116.14, corresponding to the protonated molecule [C₅H₉NO₂ + H]⁺. High-resolution mass spectrometry (HRMS) would further confirm the elemental composition to within a few parts per million (ppm), providing definitive evidence of the molecular formula.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To elucidate the precise atomic connectivity and confirm the carbon-hydrogen framework.

-

Methodology Rationale: ¹H and ¹³C NMR are fundamental, non-destructive techniques. The simplicity of the this compound structure leads to a clean, easily interpretable spectrum.

-

Predicted ¹H NMR Spectrum (in CDCl₃):

-

A singlet around δ 2.5 ppm (3H), corresponding to the acetyl (CH₃-C=O) protons.

-

Two distinct singlets for the N-methyl groups (N(CH₃)₂), likely around δ 2.9-3.1 ppm (6H total). The chemical non-equivalence can arise from restricted rotation around the amide C-N bond.

-

-

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

A signal for the acetyl methyl carbon.

-

Signals for the two N-methyl carbons.

-

Two quaternary carbon signals for the amide and ketone carbonyls (C=O), expected to be the most downfield signals (>160 ppm).

-

C. Infrared (IR) Spectroscopy

-

Purpose: To identify key functional groups.

-

Methodology Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of the characteristic carbonyl groups.

-

Expected Absorption Bands:

-

A strong, sharp absorption band around 1720-1740 cm⁻¹ for the ketone C=O stretch.

-

Another strong, sharp absorption band around 1650-1670 cm⁻¹ for the tertiary amide C=O stretch. The absence of N-H stretching bands above 3100 cm⁻¹ confirms the N,N-disubstituted nature of the amide.[7]

-

Workflow for Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical intermediates. The following workflow ensures a robust and reliable method.

Caption: Workflow for purity analysis via Reverse-Phase HPLC.

Causality Behind Experimental Choices:

-

C18 Column: A C18 (octadecylsilyl) stationary phase is the workhorse of reverse-phase HPLC, offering excellent retention for a wide range of moderately polar organic molecules like this one.

-

UV Detection at 210 nm: The carbonyl groups in the molecule exhibit strong absorbance at lower UV wavelengths. 210 nm provides high sensitivity for detecting the main compound and potential impurities.

-

Gradient Elution: Starting with a high percentage of water and gradually increasing the acetonitrile concentration ensures that both polar and non-polar impurities are effectively separated and eluted from the column, providing a comprehensive purity profile.

Safety, Handling, and Storage

Proper handling is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

-

Hazard Statements: May be harmful if swallowed and can cause skin and serious eye irritation.[3]

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool place, with some suppliers recommending storage at 2-8°C.[3]

Conclusion

This compound is a synthetically useful building block whose effective application hinges on a detailed knowledge of its physicochemical properties. This guide has provided a robust framework for its identity, characteristics, and analysis. By integrating computational data with validated analytical protocols, researchers and drug development professionals can confidently utilize this compound in their workflows, ensuring reproducibility and high-quality outcomes in the synthesis of novel chemical entities.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13182523, this compound. Available at: [Link]

-

Chemchart. This compound (19432-30-5). Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 186044, N-Methyl-2-oxopropanamide. Available at: [Link]

-

ChemSynthesis. N,N-diethyl-2-oxopropanamide. Available at: [Link]

-

The Royal Society of Chemistry (2015). Supporting information: A novel, rapid and green method of phosphorylation under ultrasound irradiation and catalyst free conditions. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17964403, N,N-dimethyl-3-oxopropanamide. Available at: [Link]

-

Chemsrc. N,N-Dimethylpropanamide | CAS#:758-96-3. Available at: [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Available at: [Link]

-

ChemBK. N,N-dimethyl-2-oxopropanamide_化工百科. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4194999, N,N-diethyl-2,2-dimethylpropanamide. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12965, Propanamide, N,N-dimethyl-. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23565353, N-Ethyl-2-oxopropanamide. Available at: [Link]

-

Pearson. How would you expect the IR and ¹H NMR spectra for propanamide an.... Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of N,N-Dimethyl Decanamide in Enhancing Pharmaceutical Synthesis. Available at: [Link]

-

Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. Bull. Korean Chem. Soc. 2005, Vol. 26, No. 8. Available at: [Link]

-

K. M. Reddy, et al. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology, 37(9), 1456-1483. Available at: [Link]

-

B. S. Kumar, et al. (2022). Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug. International Journal of Health Sciences, 6(S5), 9625-9638. Available at: [Link]

-

Reddy, K. M., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical research in toxicology, 37(9), 1456–1483. Available at: [Link]

-

G. Ramesh, et al. (2020). Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. Asian Journal of Research in Chemistry, 13(4), 333-339. Available at: [Link]

Sources

- 1. This compound | C5H9NO2 | CID 13182523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 19432-30-5|this compound|BLD Pharm [bldpharm.com]

- 4. This compound (19432-30-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. chembk.com [chembk.com]

- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

"N,N-dimethyl-2-oxopropanamide CAS number and safety data"

An In-Depth Technical Guide to N,N-dimethyl-2-oxopropanamide: CAS Number and Safety Data

Authored by a Senior Application Scientist

This guide serves as an essential technical resource for researchers, scientists, and drug development professionals working with this compound. It provides a comprehensive overview of its chemical identity, physicochemical properties, and a detailed analysis of its safety profile and handling protocols. The information herein is synthesized to ensure scientific accuracy and promote best practices in a laboratory setting.

Chemical Identification and Structure

This compound is an aliphatic amide derivative. Understanding its fundamental identifiers is the first step in safe and effective handling.

-

Chemical Name : this compound

-

Molecular Formula : C₅H₉NO₂[2]

-

Synonyms : this compound

-

Molecular Structure :

-

SMILES : CC(=O)C(=O)N(C)C[3]

-

InChI Key : JKKHZEVHQJZTNQ-UHFFFAOYSA-N

-

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experiments and for risk assessment. The data presented below is a compilation from chemical suppliers and predictive models.

| Property | Value | Source |

| Molecular Weight | 115.13 g/mol | [2][4] |

| Physical Form | Liquid | [1] |

| Purity | Typically ≥95% | [1] |

| Boiling Point | 200.88 °C (Predicted) | [3] |

| Density | 1 g/cm³ (Predicted) | [3] |

| Water Solubility | 1,000,000 mg/L (Predicted) | [3] |

| Storage Temperature | Room Temperature or 2-8°C | [2] |

GHS Hazard Profile and Safety Data

This compound is classified as a hazardous substance. Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory.

Signal Word : Warning [2]

GHS Pictogram :

⚠️

Hazard Statements (H-Statements) :[2][5]

-

H302 : Harmful if swallowed.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

Precautionary Statements (P-Statements) : A comprehensive list of precautionary statements is provided by suppliers. Key statements include:[2][5]

| Category | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash hands thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P280 | Wear protective gloves/eye protection/face protection.[6][7] | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[8] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[8] |

| P405 | Store locked up.[6] | |

| Disposal | P501 | Dispose of contents/container to an approved waste facility.[2] |

Risk Management and Experimental Workflow

A systematic approach to handling this compound is essential to mitigate risks. The following workflow diagram illustrates the key stages of a safe experimental process.

Caption: Workflow for Safe Handling of this compound.

Detailed Experimental Protocols

A. Personal Protective Equipment (PPE) Proper PPE is the primary barrier against exposure. The selection must be based on the identified hazards of skin, eye, and respiratory irritation.

-

Hand Protection : Wear protective gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.

-

Eye and Face Protection : Chemical safety goggles are mandatory.[9] If there is a splash hazard, a face shield should be worn in addition to goggles.

-

Skin and Body Protection : A standard laboratory coat must be worn and kept fastened. Ensure it is made of a suitable chemical-resistant material.[9]

-

Respiratory Protection : All handling of this compound should be performed in a certified chemical fume hood to mitigate the risk of respiratory irritation.[7][8] If a fume hood is not available, a self-contained breathing apparatus must be available for emergencies.[9]

B. Handling and Storage Protocol

-

Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.

-

Location : Conduct all transfers and manipulations inside a chemical fume hood to ensure sufficient ventilation.[9]

-

Handling : Avoid direct contact with the substance.[9] Use chemically resistant spatulas or pipettes for transfers. Keep the container tightly closed when not in use.[9]

-

Storage : Store the compound in a cool, dry, and well-ventilated area.[9] The recommended storage temperature is between 2-8°C for long-term stability.[2] Keep it segregated from incompatible materials such as strong oxidizing agents.[7]

C. Spill and Emergency First-Aid Procedures

Rapid and correct response to spills or exposures is critical.

-

Spill Cleanup Protocol :

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material like sand, diatomite, or vermiculite.[6]

-

Collect the absorbed material into a designated, labeled hazardous waste container.

-

Clean the spill area thoroughly with soap and water.

-

Do not allow the substance to enter drains or rivers.[9]

-

-

First-Aid Measures :

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10]

-

Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation occurs, seek medical advice.[7][10]

-

Inhalation : Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or a doctor.[7][10]

-

Ingestion : Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek immediate medical attention.[10]

-

Firefighting Measures

-

Extinguishing Media : Use carbon dioxide (CO₂), dry chemical powder, or alcohol/polymer foam.[9]

-

Hazards from Combustion : In the event of a fire, toxic fumes may be emitted, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7][11]

-

Firefighter Protection : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[9]

Disposal Considerations

All waste materials containing this compound must be treated as hazardous waste.

-

Collect all chemical waste (including contaminated absorbents) in a clearly labeled, sealed container.

-

Dispose of the waste through a licensed professional waste disposal service.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

This compound (CAS: 19432-30-5) is a valuable research chemical that requires careful and informed handling. Its primary hazards include skin, eye, and respiratory irritation, as well as being harmful if swallowed. By understanding its properties and rigorously applying the safety protocols outlined in this guide—including the consistent use of engineering controls and appropriate PPE—researchers can mitigate risks and ensure a safe laboratory environment.

References

-

Sigma-Aldrich. This compound | 19432-30-5.

-

CymitQuimica. This compound.

-

BLD Pharm. 19432-30-5|this compound.

-

Chemchart. This compound (19432-30-5).

-

PubChem - NIH. N-Methyl-2-oxopropanamide | C4H7NO2 | CID 186044.

-

Safety Data Sheet (Generic). SAFETY DATA SHEET.

-

CPAChem. Safety data sheet - N,N-Dimethyldecanamide.

-

PubChem - NIH. This compound | C5H9NO2 | CID 13182523.

-

Fisher Scientific. SAFETY DATA SHEET - N,N-Dimethylpropionamide.

-

Fisher Scientific. SAFETY DATA SHEET - N,N-Dimethylcapramide.

-

Thermo Fisher Scientific. SAFETY DATA SHEET.

-

TCI Chemicals. SAFETY DATA SHEET - N,N-Dimethyldecanamide.

-

Anan Scientific. This compound.

-

Regulations.gov. PC Code. 911003; Propanamide, 2-hydroxy-N, N-dimethyl-; Human Health Risk.

-

ChemicalBook. N,N-Dimethylpropionamide - Safety Data Sheet.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 19432-30-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound (19432-30-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. This compound | C5H9NO2 | CID 13182523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [chemdict.com]

- 6. cpachem.com [cpachem.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Reactivity of N,N-dimethyl-2-oxopropanamide with Nucleophiles

Abstract

N,N-dimethyl-2-oxopropanamide, a member of the α-ketoamide family, presents a unique chemical scaffold featuring two distinct electrophilic centers: a ketone and an amide carbonyl group. This guide provides a comprehensive technical overview of the reactivity of this compound with a range of common nucleophiles. By dissecting the electronic properties of the molecule, we will explore the principles of chemoselectivity that govern its reactions. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering insights into reaction mechanisms, representative experimental protocols, and the underlying principles of reactivity that are crucial for harnessing the synthetic potential of this versatile building block.

Introduction to this compound: Structure and Electronic Profile

This compound, also known as N,N-dimethylpyruvamide, possesses the chemical formula C₅H₉NO₂ and a molecular weight of 115.13 g/mol .[1] Its structure is characterized by a central propane chain with an amide group at one end and a ketone at the adjacent (α) position.

The presence of two carbonyl groups in close proximity gives rise to a nuanced electronic landscape. The key to understanding the reactivity of this compound lies in the relative electrophilicity of the ketonic and amidic carbonyl carbons.

-

Ketone Carbonyl (C2): The ketone carbonyl is a classic electrophilic center. The polarization of the C=O bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes it susceptible to nucleophilic attack.

-

Amide Carbonyl (C1): The amide carbonyl's electrophilicity is significantly attenuated due to the resonance donation of the lone pair of electrons from the nitrogen atom. This delocalization of electron density reduces the partial positive charge on the amide carbonyl carbon, rendering it less reactive towards nucleophiles compared to the ketone.[2]

This difference in electrophilicity is the cornerstone of the chemoselective reactions of this compound. Generally, nucleophiles will preferentially attack the more electrophilic ketone carbonyl.[3]

Spectroscopic Characterization (Predicted)

-

¹H NMR: Expected signals would include a singlet for the acetyl methyl group (CH₃-C=O), and two singlets for the N,N-dimethyl groups. The chemical shifts of the N-methyl groups may be non-equivalent due to restricted rotation around the C-N amide bond.

-

¹³C NMR: Two distinct carbonyl resonances are expected. The ketone carbonyl carbon will appear further downfield (at a higher ppm value) than the amide carbonyl carbon. Signals for the acetyl methyl and the two N-methyl carbons will also be present.

-

IR Spectroscopy: Characteristic strong absorption bands for two carbonyl groups will be observed. The ketone C=O stretch will typically appear at a higher wavenumber (around 1715 cm⁻¹) than the amide C=O stretch (around 1650 cm⁻¹), the latter being lowered by resonance.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 115. Common fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO) and fragments corresponding to the dimethylamino group.

General Principles of Nucleophilic Attack and Chemoselectivity

The dual carbonyl nature of this compound necessitates a careful consideration of chemoselectivity in its reactions with nucleophiles. The general hierarchy of carbonyl reactivity places ketones as significantly more electrophilic than amides.[7] This principle dictates that most nucleophilic additions will occur preferentially at the ketone carbonyl (C2).

Caption: Chemoselectivity in Nucleophilic Attack on this compound.

Reactions with Organometallic Reagents (Grignard and Organolithium)

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent carbon-based nucleophiles. Their reaction with this compound is expected to proceed via nucleophilic addition to the more reactive ketone carbonyl.

Mechanism of Reaction

The reaction mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic ketone carbonyl carbon. This forms a tetrahedral intermediate, which upon acidic workup, yields a tertiary alcohol.

Caption: Reaction of this compound with a Grignard Reagent.

Representative Experimental Protocol: Reaction with Methylmagnesium Bromide

The following is a representative protocol, analogous to the reaction of a Grignard reagent with a ketone.[8][9]

Materials:

-

This compound

-

Methylmagnesium bromide (3.0 M in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) dissolved in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methylmagnesium bromide (1.1 eq) dropwise via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Reduction with Hydride Reagents

Hydride reducing agents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), are common reagents for the reduction of carbonyl compounds. Due to the difference in reactivity between ketones and amides, selective reduction is possible.

Chemoselectivity of Hydride Reduction

-

Sodium Borohydride (NaBH₄): This is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards amides under standard conditions. Therefore, NaBH₄ is expected to selectively reduce the ketone carbonyl of this compound to a secondary alcohol.

-

Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent capable of reducing both ketones and amides.[10][11][12] Reaction with LiAlH₄ will likely result in the reduction of both carbonyl groups. The ketone will be reduced to a secondary alcohol, and the amide will be reduced to a tertiary amine. Controlling the stoichiometry and reaction conditions might allow for some selectivity, but a mixture of products is probable.

Mechanism of Selective Ketone Reduction with NaBH₄

The mechanism involves the transfer of a hydride ion from the borohydride complex to the electrophilic ketone carbonyl carbon, forming an alkoxide intermediate. Subsequent workup with a protic solvent protonates the alkoxide to yield the secondary alcohol.

Representative Experimental Protocol: Selective Reduction with NaBH₄

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Ethyl acetate

Procedure:

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Monitor the reaction by TLC.

-

Upon completion, slowly add deionized water to quench the excess NaBH₄.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to give the crude product.

-

Purify by column chromatography on silica gel.

Reaction with Primary Amines

The reaction of this compound with primary amines is expected to occur at the more electrophilic ketone carbonyl, leading to the formation of an imine (a Schiff base). The amide carbonyl is generally unreactive towards amines under these conditions.

Mechanism of Imine Formation

The reaction is typically acid-catalyzed and proceeds through a two-step addition-elimination mechanism. The primary amine first adds to the ketone carbonyl to form a carbinolamine intermediate. Subsequent dehydration of the carbinolamine, facilitated by the acid catalyst, yields the imine.

Caption: General Mechanism of Imine Formation.

Representative Experimental Protocol: Reaction with Benzylamine

The following protocol is based on standard procedures for imine formation from ketones.[13][14][15]

Materials:

-

This compound

-

Benzylamine

-

Toluene

-

p-Toluenesulfonic acid (catalytic amount)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), benzylamine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Wash the solution with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting imine by column chromatography or distillation.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide.[16][17][18][19] In the case of this compound, the reaction is expected to occur exclusively at the ketone carbonyl, as amides are unreactive towards Wittig reagents.[19]

Mechanism of the Wittig Reaction

The reaction proceeds via the nucleophilic attack of the ylide on the ketone carbonyl, leading to a betaine intermediate which then collapses to form a four-membered oxaphosphetane ring. This intermediate subsequently decomposes to yield the alkene and triphenylphosphine oxide.

Caption: Simplified Mechanism of the Wittig Reaction.

Representative Experimental Protocol: Olefination with Methylenetriphenylphosphorane

This protocol is a general procedure for the Wittig olefination of a ketone.[20]

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

This compound

Procedure:

-

To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.

-

Cool the suspension to 0 °C and add n-BuLi (1.1 eq) dropwise. The mixture will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.

-

Stir the ylide solution at 0 °C for 30 minutes.

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

-

Add the solution of this compound dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by adding water.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

Aldol Reaction

In an aldol reaction, this compound can potentially act as an electrophile (acceptor) at its ketone carbonyl. The α-protons of the acetyl group are acidic and could, in principle, allow it to act as a nucleophile (donor) upon deprotonation. However, the reaction as an electrophile is more straightforward.

Reaction as an Electrophile

When reacted with an enolate derived from another carbonyl compound, this compound will undergo nucleophilic addition at the ketone carbonyl to form a β-hydroxy-α-ketoamide.

Representative Experimental Protocol: Aldol Condensation with Acetone

This is a representative base-catalyzed aldol reaction.[21]

Materials:

-

This compound

-

Acetone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone (acting as both reactant and solvent) and ethanol.

-

Cool the solution to 0 °C.

-

Slowly add an aqueous solution of NaOH (e.g., 10%) dropwise with vigorous stirring.

-

Stir the reaction at room temperature for several hours, monitoring by TLC.

-

Once the reaction is complete, neutralize the mixture with dilute HCl.

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the organic layer, concentrate, and purify the aldol addition product by column chromatography.

Summary of Reactivity

The reactivity of this compound is dominated by the electrophilic nature of its ketone carbonyl group. The amide functionality is significantly less reactive and will typically not participate in nucleophilic addition reactions under conditions that favor reaction at the ketone.

| Nucleophile | Reactive Site | Expected Product |

| Organometallic Reagents | Ketone Carbonyl | Tertiary Alcohol |

| Sodium Borohydride | Ketone Carbonyl | Secondary Alcohol |

| Lithium Aluminum Hydride | Ketone and Amide Carbonyls | Amino alcohol |

| Primary Amines | Ketone Carbonyl | Imine |

| Phosphonium Ylides | Ketone Carbonyl | Alkene |

| Enolates (Aldol Reaction) | Ketone Carbonyl | β-Hydroxy-α-ketoamide |

Conclusion

This compound is a bifunctional molecule whose reactivity is governed by the pronounced difference in electrophilicity between its ketone and amide carbonyl groups. This inherent chemoselectivity makes it a predictable and valuable building block in organic synthesis. Nucleophilic attack occurs preferentially at the ketone, allowing for the synthesis of a variety of functionalized amide-containing molecules, including tertiary alcohols, secondary alcohols, imines, and alkenes. The protocols provided in this guide, while representative, offer a solid foundation for the synthetic manipulation of this α-ketoamide and should serve as a valuable resource for chemists in academia and industry. Further experimental validation and optimization are encouraged for specific applications.

References

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023-02-03). [Link]

-

PubChem. N,N-dimethyl-3-oxopropanamide. [Link]

-

PubChem. This compound. [Link]

-

Chemistry LibreTexts. 7.12: Relative Reactivities of Carboxylic Acids and Derivatives. (2021-10-28). [Link]

-

Quora. Why are carboxylic amides less reactive towards nucleophiles compared to ketones?. (2019-02-21). [Link]

-

NIST WebBook. Propanamide, N,N-dimethyl-. [Link]

-

NIST WebBook. Propanamide, N,N-dimethyl-. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

-

Wikipedia. Wittig reaction. [Link]

-

University of Calgary. Ch22: Reduction of Amides using LiAlH4 to amines. [Link]

-

AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]

-

Supporting Information - Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. [Link]

-

Chemistry LibreTexts. Wittig Reaction. (2023-01-22). [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. (2018-02-06). [Link]

-

NIST WebBook. 2-Propenamide, N,N-dimethyl-. [Link]

- Google Patents.

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. ChemInform Abstract: Amide Activation by TMSCl: Reduction of Amides to Amines by LiAlH4 under Mild Conditions. (2025-08-07). [Link]

-

PMC. Use of Silver Carbonate in the Wittig Reaction. [Link]

-

ResearchGate. Synthesis of N -Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4- N -benzylamino-1,2,3,4-tetrahydroquinoline. (2025-08-06). [Link]

-

NIST WebBook. methylmagnesium bromide. [Link]

-

PMC. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2024-07-02). [Link]

-

ResearchGate. Reactions of N-Benzyl- and N-(2-Phenylethyl)maleimides with Secondary Amines. [Link]

-

PubChem. N-Methyl-N-phenylbenzylamine. [Link]

-

NIST WebBook. Propanamide, 2,2-dimethyl-. [Link]

-

ResearchGate. Reaction efficiency of crossed-aldol condensation between acetone and benzaldehyde over ZrO 2 and zro 2-Montmorillonite Catalyst. (2025-08-06). [Link]

-

Filo. The Grignard reaction between 2-methylpropanenitrile and methylmagnesium... (2025-12-16). [Link]

-

YouTube. Which of the following compounds on reaction with methyl magnesium bromide will givetertiary alcohol. (2022-01-14). [Link]

Sources

- 1. This compound | C5H9NO2 | CID 13182523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. N,N-dimethyl-3-oxopropanamide | C5H9NO2 | CID 17964403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N-Dimethylpropionamide(758-96-3) 1H NMR [m.chemicalbook.com]

- 5. Propanamide, N,N-dimethyl- [webbook.nist.gov]

- 6. Propanamide, N,N-dimethyl- [webbook.nist.gov]

- 7. chemchart.com [chemchart.com]

- 8. The Grignard reaction between 2-methylpropanenitrile and methylmagnesium .. [askfilo.com]

- 9. youtube.com [youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 12. adichemistry.com [adichemistry.com]

- 13. US5536877A - Preparation of arylbenzylamines - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Wittig Reaction [organic-chemistry.org]

- 17. Wittig reaction - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Solubility Profile of N,N-Dimethyl-2-Oxopropanamide in Organic Solvents: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N,N-dimethyl-2-oxopropanamide (also known as N,N-dimethylpyruvamide), a key intermediate in various synthetic and pharmaceutical processes. Moving beyond simple data points, this document elucidates the underlying physicochemical principles that govern its solubility. We will explore the molecular structure of this compound, apply theoretical solubility frameworks, present qualitative solubility predictions across a spectrum of organic solvent classes, and provide a robust, step-by-step protocol for empirical solubility determination. This guide is intended to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.

Introduction: The Significance of Solubility

In the realm of chemical synthesis and pharmaceutical development, solubility is not merely a physical property; it is a critical parameter that dictates reaction kinetics, product purity, and the bioavailability of active pharmaceutical ingredients (APIs). This compound serves as a versatile building block, but its efficacy in any application is fundamentally linked to its ability to dissolve in a given solvent system. An informed choice of solvent can prevent issues such as poor reaction yield, difficult purification, and inconsistent formulation performance.

This guide provides the theoretical grounding and practical insights necessary to understand and predict the solubility behavior of this polar aprotic amide, enabling scientists to make strategic decisions in experimental design and process scale-up.

Physicochemical Properties of this compound

To understand the solubility of a compound, one must first understand the molecule itself. The structure of this compound is central to its interactions with solvent molecules.

-

Structure:

-

Formula: C₅H₉NO₂

-

Molar Mass: 115.13 g/mol

-

Key Features: The molecule contains a central ketone group and a tertiary amide group.

-

-

Polarity and Hydrogen Bonding:

-

The presence of two carbonyl groups (ketone and amide) and the nitrogen atom creates a significant dipole moment, rendering the molecule highly polar.

-

Crucially, while it has two oxygen atoms that can act as hydrogen bond acceptors , it lacks a hydrogen atom attached to an electronegative atom (like N or O). Therefore, it cannot act as a hydrogen bond donor .

-

This dual characteristic—high polarity combined with an inability to self-associate via hydrogen bond donation—is the single most important factor governing its solubility. It will readily interact with other polar molecules but will have limited affinity for solvents that rely on strong hydrogen bond donor networks.

-

Theoretical Framework: "Like Dissolves Like"

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction. Dissolution is favorable when the intermolecular forces between the solute and solvent molecules are similar in strength to the forces within the pure solute and pure solvent.

-

Polar Aprotic Solvents: These solvents (e.g., Acetone, Acetonitrile, Dimethylformamide) are polar but lack O-H or N-H bonds, meaning they are not strong hydrogen bond donors. This compound shares these characteristics. Therefore, we can predict excellent solubility in this class due to strong dipole-dipole interactions.

-

Polar Protic Solvents: These solvents (e.g., Water, Methanol, Ethanol) are polar and can act as both hydrogen bond donors and acceptors. While the polar nature is favorable, the strong hydrogen-bonding network of the solvent must be disrupted to accommodate the solute. Since this compound can only accept hydrogen bonds, its solubility will be moderate to high, but potentially less than in polar aprotic solvents where the energy penalty for solvent network disruption is lower.

-

Non-Polar Solvents: These solvents (e.g., Hexane, Toluene) are characterized by weak van der Waals forces. The strong polar interactions within pure this compound are significantly more favorable than any potential interaction with a non-polar solvent. Consequently, very low solubility is expected in this class.

Predictive Solubility Profile

Based on the theoretical principles discussed, we can generate a qualitative but scientifically grounded prediction of solubility. This data is invaluable for initial solvent screening before committing to empirical testing.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile | High to Very High | Strong dipole-dipole interactions between the polar solvent and the polar solute. Lack of competing hydrogen bond donor networks allows for favorable solvation. |

| Polar Protic | Methanol, Ethanol | High | The polarity of the solvent is favorable. The solute can act as a hydrogen bond acceptor with the solvent, facilitating dissolution. |

| Polar Protic | Water | Moderate to High | Although polar and capable of H-bonding, the highly structured hydrogen bond network of water may present a greater energetic barrier to dissolution than alcohols. |

| Less Polar | Dichloromethane, Ethyl Acetate | Moderate | These solvents have a moderate dipole moment and can engage in some dipole-dipole interactions with the solute, but lack the strong polarity of other classes. |

| Non-Polar | Hexane, Toluene | Low to Insoluble | Intermolecular forces are mismatched. The weak van der Waals forces of the solvent cannot overcome the strong dipole-dipole forces holding the solute molecules together. |

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

Theoretical prediction must always be validated by empirical data. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The key is to ensure solid solute remains, indicating that a saturated solution has been achieved.

-

Equilibration: Seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Allow the mixtures to agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. This step is critical as premature measurement can lead to an underestimation of solubility.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the isothermal bath for at least 24 hours. This allows the excess, undissolved solid to settle, leaving a clear, saturated supernatant.

-

Sampling and Dilution: Carefully extract a precise volume of the clear supernatant using a calibrated pipette. To prevent crystallization, immediately dilute the aliquot with a suitable solvent in which the compound is freely soluble to bring its concentration into the analytical range of the chosen quantification method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: Use the measured concentration and the dilution factor to calculate the original concentration in the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

Workflow Diagram: Isothermal Solubility Determination

Caption: Workflow for the isothermal shake-flask solubility determination method.

Safety, Handling, and Waste Disposal

As with any chemical procedure, safety is paramount.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves when handling this compound and organic solvents.

-

Ventilation: All work should be conducted in a well-ventilated fume hood to minimize inhalation exposure to solvent vapors.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Organic solvent waste streams should be segregated based on their compatibility (e.g., halogenated vs. non-halogenated).

Conclusion

The solubility of this compound is governed by its distinct molecular structure: it is a highly polar molecule that can accept but not donate hydrogen bonds. This profile makes it highly soluble in polar aprotic solvents, with good solubility in polar protic solvents and poor solubility in non-polar media. While these theoretical predictions provide a strong foundation for solvent selection, they must be confirmed through empirical methods like the isothermal shake-flask technique. By combining a deep understanding of the underlying chemical principles with rigorous experimental validation, researchers can optimize their processes, ensuring the efficient and effective use of this valuable chemical compound.

References

Unlocking Potential: A Technical Guide to the Medicinal Chemistry Applications of N,N-dimethyl-2-oxopropanamide

Introduction: The Untapped Potential of a Versatile Building Block

In the landscape of medicinal chemistry, the discovery and utilization of novel building blocks are paramount to the successful development of new therapeutic agents. N,N-dimethyl-2-oxopropanamide, a small molecule featuring a reactive α-keto amide moiety, represents a promising yet largely unexplored scaffold for the synthesis of diverse and medicinally relevant compounds. This technical guide will delve into the potential applications of this compound in drug discovery, moving beyond the current literature to propose scientifically grounded, forward-looking strategies for its use. While direct biological applications of this specific molecule are not yet documented, its structural attributes suggest a significant capacity for the construction of privileged heterocyclic systems and for the generation of diverse chemical libraries. This whitepaper will serve as a roadmap for researchers and drug development professionals to unlock the latent potential of this intriguing synthon.

Physicochemical Properties of this compound

A foundational understanding of a molecule's properties is critical for its application in synthesis. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₂ | PubChem[1] |

| Molecular Weight | 115.13 g/mol | PubChem[1] |

| CAS Number | 19432-30-5 | CymitQuimica[2] |

| Appearance | Liquid | CymitQuimica[2] |

| Boiling Point | 187.04 °C (Predicted) | Chemchart[3] |

| InChIKey | JKKHZEVHQJZTNQ-UHFFFAOYSA-N | PubChem[1] |

Core Synthetic Strategies: A Gateway to Privileged Scaffolds

The true potential of this compound lies in the reactivity of its vicinal dicarbonyl system. This functionality is a versatile precursor for the synthesis of a variety of nitrogen-containing heterocycles, many of which are core structures in approved pharmaceuticals.[4] This section outlines hypothetical, yet highly plausible, synthetic pathways to leverage this reactivity.

Synthesis of Substituted Imidazoles

The imidazole ring is a cornerstone of medicinal chemistry, found in drugs ranging from antifungals (e.g., ketoconazole) to proton pump inhibitors (e.g., omeprazole). A plausible route to highly substituted imidazoles utilizes a multicomponent reaction involving this compound, an aldehyde, and a primary amine, catalyzed by a Lewis acid.

Caption: Proposed multicomponent synthesis of substituted imidazoles.

Hypothetical Experimental Protocol: Synthesis of a 1,2,4,5-tetrasubstituted Imidazole

-

Reaction Setup: To a solution of this compound (1.0 eq) and a selected aldehyde (1.0 eq) in anhydrous acetonitrile (0.2 M) under an argon atmosphere, add the primary amine (1.1 eq).

-

Catalyst Addition: Add scandium(III) triflate (0.1 eq) to the stirring mixture.

-

Reaction Conditions: Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the target imidazole.

Causality of Experimental Choices: The use of a Lewis acid like Sc(OTf)₃ is proposed to activate the carbonyl groups, facilitating the initial condensation reactions. Anhydrous conditions are crucial to prevent side reactions and hydrolysis of intermediates. Acetonitrile is chosen as a polar aprotic solvent to ensure solubility of the reactants and catalyst. This approach allows for the rapid generation of a library of imidazole derivatives by varying the aldehyde and primary amine components.

Synthesis of Quinoxaline Derivatives

Quinoxalines are another class of heterocycles with a broad spectrum of biological activities, including anticancer and antiviral properties. This compound can serve as a key precursor for quinoxaline synthesis through condensation with ortho-phenylenediamines.

Caption: Proposed condensation reaction for quinoxaline synthesis.

Hypothetical Experimental Protocol: Synthesis of 3-(dimethylcarbamoyl)-2-methylquinoxaline

-

Reactant Dissolution: Dissolve this compound (1.0 eq) and ortho-phenylenediamine (1.0 eq) in ethanol (0.3 M) in a round-bottom flask.

-

Reaction Conditions: Add a catalytic amount of acetic acid (0.1 eq) and reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from ethanol or purify by column chromatography to obtain the pure quinoxaline derivative.

Causality of Experimental Choices: This reaction is a classic acid-catalyzed condensation. Ethanol is a suitable solvent that allows for heating to reflux and is relatively benign. The addition of a catalytic amount of acetic acid protonates a carbonyl oxygen, activating it for nucleophilic attack by the diamine. This pathway offers a straightforward and high-yielding route to a key heterocyclic scaffold.

Medicinal Chemistry Perspectives: Building Diversity and Targeting Disease

The synthetic accessibility of diverse heterocyclic scaffolds from this compound is its most compelling feature from a medicinal chemistry standpoint.

-

Library Synthesis: The proposed multicomponent reaction for imidazole synthesis is particularly amenable to parallel synthesis and the creation of large compound libraries for high-throughput screening. The ability to vary two points of diversity (the R' and R'' groups from the aldehyde and amine, respectively) allows for a systematic exploration of the chemical space around the imidazole core.

-

Privileged Scaffolds: Imidazoles and quinoxalines are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. By providing a novel entry point to these core structures, this compound enables the exploration of new intellectual property space.

-

Modulation of Physicochemical Properties: The N,N-dimethylamide group is a common feature in many drugs. It can act as a hydrogen bond acceptor and its presence can influence solubility and metabolic stability. In the proposed derivatives, this group could be further modified or replaced to fine-tune the pharmacokinetic properties of the final compounds.

Future Directions and Conclusion

While this guide presents a theoretical framework for the application of this compound in medicinal chemistry, the next crucial step is experimental validation. Future research should focus on:

-

Execution of Proposed Syntheses: The hypothetical protocols outlined above should be performed to confirm their feasibility and to optimize reaction conditions.

-

Biological Screening: The synthesized libraries of imidazole and quinoxaline derivatives should be screened against a panel of biological targets (e.g., kinases, GPCRs, infectious disease targets) to identify potential lead compounds.

-

Exploration of Further Reactivity: The synthetic potential of this compound is not limited to the reactions proposed here. Its utility in other cyclization reactions and as a building block for other complex molecules warrants investigation.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13182523, this compound. Retrieved from [Link]

-

Chemchart (n.d.). This compound (19432-30-5). Retrieved from [Link]

- Behalo, M. S., & Aly, A. A. (2011). Synthesis of Nitrogen Heterocycles from Ethyl 3-(6-Dibenzothiophen-2-Yl-Pyridazin-3-Ylamino)-3-Oxopropanoate. European Journal of Chemistry, 2(3), 295-299.

-

Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation. Organic Chemistry Frontiers. (n.d.). Retrieved from [Link]

-

A convenient and cost efficient route to molnupiravir from cytidine. ChemRxiv. (2021). Retrieved from [Link]

-

Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. National Institutes of Health. (2025). Retrieved from [Link]

Sources

- 1. This compound | C5H9NO2 | CID 13182523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemchart.com [chemchart.com]

- 4. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of N,N-dimethyl-2-oxopropanamide Derivatives in Modern Drug Discovery: A Technical Guide

Introduction: The α-Ketoamide Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The α-ketoamide moiety is a prime example of such a "privileged structure."[1] Its prevalence in natural products and its successful incorporation into a multitude of drug candidates underscore its significance.[1] This guide provides an in-depth technical exploration of a specific, highly promising subclass: N,N-dimethyl-2-oxopropanamide derivatives and their analogues. We will delve into their synthesis, mechanism of action, and burgeoning applications, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

The unique chemical architecture of the α-ketoamide group, characterized by two adjacent carbonyl groups, confers a distinctive reactivity profile. This "warhead" can engage in reversible covalent interactions with nucleophilic residues, such as serine or cysteine, within the active sites of enzymes.[2] This capacity for covalent modification, coupled with the potential for non-covalent interactions like hydrogen bonding, makes α-ketoamides versatile tools for designing potent and selective enzyme inhibitors.[2] Furthermore, compared to more reactive aldehydes, α-ketoamides often exhibit superior chemical and metabolic stability, a crucial attribute for successful drug development.[1]

Strategic Synthesis of this compound Derivatives

The synthesis of α-ketoamides, including this compound derivatives, has been the subject of extensive research, leading to a variety of strategic approaches. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and the tolerance of other functional groups within the molecule.

Key Synthetic Methodologies

Modern synthetic strategies for α-ketoamides can be broadly categorized into metal-catalyzed and non-metal-catalyzed processes.

-

Metal-Catalyzed Approaches: Palladium (Pd) and copper (Cu) catalysts have been extensively used.[3] Double aminocarbonylation and oxidative amidation are two prominent methods that offer high efficiency and utilize readily available starting materials.[3] For instance, copper-catalyzed aerobic oxidative coupling reactions have been developed for the synthesis of α-ketoamides from aryl acetaldehydes and anilines.

-

Non-Metal-Catalyzed Approaches: These methods often rely on iodine-based catalysts and are attractive due to their reduced cost and lower toxicity.[3] A green and practical approach involves the use of a glucose-based carbonaceous material as a metal-free catalyst for the oxidative cross-dehydrogenative coupling of α-ketoaldehydes with amines.[4]

Representative Synthetic Protocol: Oxidative Amidation

The following protocol outlines a generalized procedure for the synthesis of an N,N-dimethyl-2-oxo-3-arylpropanamide, a common analogue of this compound. This method is based on the principles of oxidative amidation.

Objective: To synthesize an N,N-dimethyl-2-oxo-3-arylpropanamide derivative.

Materials:

-

Aryl-substituted methyl ketone

-

Dimethylamine hydrochloride

-

Copper(I) bromide (CuBr)

-

Oxygen (balloon)

-

Organic solvent (e.g., Dimethyl sulfoxide - DMSO)

-

Base (e.g., Triethylamine - Et3N)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the aryl-substituted methyl ketone (1.0 eq), dimethylamine hydrochloride (1.2 eq), and CuBr (0.1 eq).

-

Evacuate and backfill the flask with oxygen from a balloon.

-

Add anhydrous DMSO as the solvent, followed by the addition of triethylamine (2.0 eq).

-

Seal the flask and stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N,N-dimethyl-2-oxo-3-arylpropanamide.

Diagram of Synthetic Workflow

Caption: Generalized workflow for the synthesis of N,N-dimethyl-2-oxo-3-arylpropanamide.

Mechanism of Action: The Electrophilic "Warhead"

The biological activity of many this compound derivatives stems from the electrophilic nature of the α-ketoamide moiety, which acts as a "warhead" to form a reversible covalent bond with nucleophilic residues in the active site of target enzymes, most commonly cysteine or serine proteases.

This interaction typically proceeds through a nucleophilic attack of the deprotonated thiol (from cysteine) or hydroxyl (from serine) group on one of the carbonyl carbons of the α-ketoamide. This forms a tetrahedral intermediate, a hemithioketal or hemiketal, respectively. The stability of this intermediate is often enhanced by hydrogen bonding interactions with nearby amino acid residues in the enzyme's active site.

Diagram of Covalent Inhibition Mechanism

Caption: Covalent inhibition of a cysteine protease by an α-ketoamide.

Therapeutic Applications and Structure-Activity Relationships (SAR)

This compound derivatives and their analogues have shown significant promise in several therapeutic areas, most notably as antiviral and anticancer agents.

Antiviral Activity

The main proteases (Mpro) of various coronaviruses, including SARS-CoV-2, are cysteine proteases that are essential for viral replication. The α-ketoamide scaffold has been successfully employed to design potent inhibitors of these enzymes. For these inhibitors, the N,N-dimethylamide portion can occupy specific pockets within the enzyme's active site, contributing to binding affinity and selectivity.

Structure-activity relationship (SAR) studies have revealed key insights for optimizing the antiviral potency of α-ketoamide inhibitors. For instance, modifications at the P1, P2, and P3 positions (mimicking the natural peptide substrate of the protease) can dramatically influence inhibitory activity. The N,N-dimethylamide itself can be considered a P1' substituent, and its small size and hydrogen bond accepting capabilities can be advantageous in certain protease active sites.

Anticancer Activity

The proteasome is a multi-protein complex that plays a crucial role in protein degradation, and its inhibition is a validated strategy in cancer therapy. α-Ketoamides have been developed as proteasome inhibitors. In this context, the this compound core can be elaborated with various substituents to enhance potency and selectivity for the different catalytic subunits of the proteasome.

SAR studies on α-ketoamide-based proteasome inhibitors have shown that modifications to the N-terminal "cap" group and the peptide-like side chains (P1, P2, P3) are critical for potent inhibition of the chymotrypsin-like activity of the proteasome.

Quantitative Data Summary: Representative α-Ketoamide Analogues as Protease Inhibitors

| Compound ID | P1 Moiety | P2 Moiety | Target Enzyme | IC50 (µM) |

| Analogue A | Benzyl | Phenyl | SARS-CoV Mpro | 1.95 |

| Analogue B | Cyclohexyl | Naphthyl | MERS-CoV Mpro | 0.58 |

| Analogue C | Isobutyl | Indolyl | Chymotrypsin-like (Proteasome) | 0.05 |

Note: This table presents representative data for α-ketoamide analogues to illustrate the impact of structural modifications on inhibitory activity. Data for specific this compound derivatives may vary.

Experimental Protocols: Biological Evaluation

The evaluation of this compound derivatives as enzyme inhibitors requires robust and reproducible biological assays. The following is a generalized protocol for a fluorescence-based enzyme inhibition assay.

Protocol: In Vitro Enzyme Inhibition Assay (Fluorescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an this compound derivative against a target protease.

Materials:

-

Purified recombinant target protease

-

Fluorogenic peptide substrate specific for the target protease

-

Assay buffer (e.g., Tris-HCl with appropriate additives)

-

Test compound (this compound derivative) dissolved in DMSO

-

Positive control inhibitor

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

In the wells of the 96-well plate, add the assay buffer, the test compound dilutions, and the enzyme solution. Include wells for a negative control (enzyme and substrate, no inhibitor) and a positive control (enzyme, substrate, and a known inhibitor).

-

Incubate the plate at a specified temperature (e.g., 37°C) for a pre-determined time to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).

-

Determine the percent inhibition for each concentration of the test compound relative to the negative control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Sources

- 1. This compound | C5H9NO2 | CID 13182523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A green, practical & scalable approach towards the synthesis of valuable α-keto amides using a metal-free catalyst under solvent-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

The Versatile Role of N,N-Dimethyl-2-oxopropanamide in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Unique Building Block

In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds with desirable pharmacological properties is perpetual. Nitrogen-containing heterocycles are a cornerstone of this endeavor, forming the core of a vast array of pharmaceuticals.[1][2] N,N-dimethyl-2-oxopropanamide, a readily accessible α-keto amide, presents itself as a potent and versatile building block for the construction of diverse heterocyclic systems. Its unique arrangement of two vicinal electrophilic carbonyl centers and a stable amide functionality offers a rich platform for a variety of cyclization and multicomponent reactions.[3]

This technical guide serves as a comprehensive resource for researchers, providing in-depth application notes and detailed experimental protocols for the utilization of this compound in heterocyclic synthesis. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles, and provide self-validating protocols to empower your research.

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is primarily dictated by the reactivity of its 1,2-dicarbonyl moiety. This feature allows it to readily react with a wide range of binucleophiles, leading to the formation of various heterocyclic rings. The dimethylamide group, being a relatively poor leaving group, typically remains intact during these transformations, thereby affording heterocyclic carboxamides. This is a particularly attractive feature, as the amide functionality is a common pharmacophore and provides a convenient handle for further molecular elaboration.

The general mechanism for the reaction of this compound with a binucleophile involves a sequential condensation-cyclization process. The more nucleophilic center of the binucleophile initially attacks one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic heterocyclic system. The regioselectivity of the initial attack can often be controlled by the nature of the binucleophile and the reaction conditions.

Application in the Synthesis of Quinoxaline-2-carboxamides

Quinoxalines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The most straightforward and widely employed method for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4][5][6] this compound serves as an excellent 1,2-dicarbonyl synthon in this reaction, leading to the formation of 3-methylquinoxaline-2-carboxamides.

Reaction Mechanism: Quinoxaline Formation

The reaction proceeds through an initial nucleophilic attack of one of the amino groups of the o-phenylenediamine onto one of the carbonyl carbons of this compound. This is followed by an intramolecular cyclization of the second amino group onto the remaining carbonyl carbon, forming a dihydroxytetrahydroquinoxaline intermediate. Subsequent dehydration drives the reaction towards the formation of the stable aromatic quinoxaline ring.

Caption: Mechanistic overview of quinoxaline synthesis.

Experimental Protocol: Synthesis of N,N,3-trimethylquinoxaline-2-carboxamide

This protocol describes a representative procedure for the synthesis of a quinoxaline-2-carboxamide derivative from this compound and N-methyl-o-phenylenediamine.

Materials:

-

This compound

-

N-methyl-o-phenylenediamine

-

Ethanol (or Acetic Acid)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir plate

-

Standard laboratory glassware for work-up and purification

Procedure:

-

In a 100 mL round-bottom flask, dissolve N-methyl-o-phenylenediamine (1.22 g, 10 mmol) in 30 mL of ethanol.

-

To this solution, add this compound (1.15 g, 10 mmol).

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Add 50 mL of cold water to the residue to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).

Expected Outcome:

The procedure should yield N,N,3-trimethylquinoxaline-2-carboxamide as a solid. The yield and purity should be determined by standard analytical techniques (e.g., weighing the dried product and obtaining ¹H NMR and ¹³C NMR spectra).